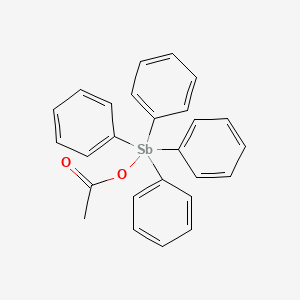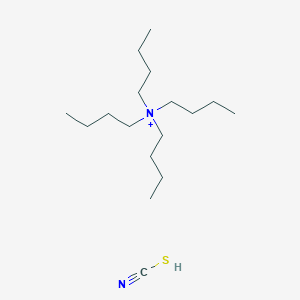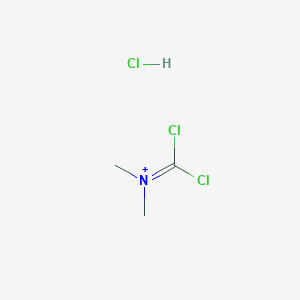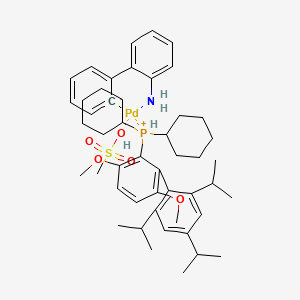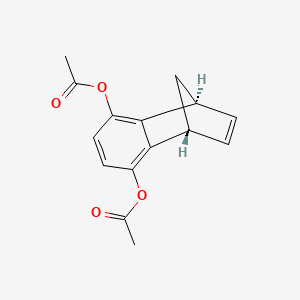![molecular formula C23H25NO6 B12061396 (2S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid CAS No. 1217457-38-9](/img/structure/B12061396.png)
(2S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide (2S)-2-(9H-fluorène-9-ylméthoxycarbonyl(15N)amino)-4-[(2-méthylpropan-2-yl)oxy]-4-oxobutanoïque est un composé organique complexe doté d’une structure unique qui comprend un groupe fluorèneméthoxycarbonyle, un groupe amino marqué à l’azote-15 et un ester tert-butylique.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de l’acide (2S)-2-(9H-fluorène-9-ylméthoxycarbonyl(15N)amino)-4-[(2-méthylpropan-2-yl)oxy]-4-oxobutanoïque implique généralement plusieurs étapes, notamment la protection des groupes amino, l’estérification et l’introduction de marqueurs isotopiques. Les voies de synthèse courantes peuvent inclure :
Protection du groupe amino : Le groupe amino est protégé à l’aide du groupe fluorèneméthoxycarbonyle (Fmoc) pour empêcher les réactions indésirables lors des étapes suivantes.
Estérification : Le groupe acide carboxylique est estérifié avec de l’alcool tert-butylique en milieu acide pour former l’ester tert-butylique.
Introduction de marqueur isotopique : Le marqueur azote-15 est introduit à l’aide de réactifs marqués isotopiquement.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer une synthèse à grande échelle à l’aide de synthétiseurs de peptides automatisés, qui permettent un contrôle précis des conditions réactionnelles et une production efficace du composé souhaité.
Analyse Des Réactions Chimiques
Types de réactions
L’acide (2S)-2-(9H-fluorène-9-ylméthoxycarbonyl(15N)amino)-4-[(2-méthylpropan-2-yl)oxy]-4-oxobutanoïque peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l’aide d’oxydants tels que le peroxyde d’hydrogène ou le permanganate de potassium.
Réduction : Les réactions de réduction peuvent être réalisées à l’aide d’agents réducteurs comme l’hydrure de lithium aluminium ou le borohydrure de sodium.
Substitution : Des réactions de substitution nucléophile peuvent se produire au niveau du groupe fluorèneméthoxycarbonyle ou de l’ester tert-butylique.
Réactifs et conditions courants
Oxydation : Peroxyde d’hydrogène, permanganate de potassium.
Réduction : Hydrure de lithium aluminium, borohydrure de sodium.
Substitution : Nucléophiles tels que les amines ou les thiols.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des acides carboxyliques, tandis que la réduction peut produire des alcools ou des amines.
Applications De Recherche Scientifique
L’acide (2S)-2-(9H-fluorène-9-ylméthoxycarbonyl(15N)amino)-4-[(2-méthylpropan-2-yl)oxy]-4-oxobutanoïque a un large éventail d’applications dans la recherche scientifique :
Chimie : Utilisé comme unité de construction dans la synthèse de molécules organiques et de peptides complexes.
Biologie : Employé dans l’étude de la structure et de la fonction des protéines, en particulier dans les expériences de marquage isotopique.
Médecine : Investigué pour son utilisation potentielle dans le développement de médicaments et comme outil de diagnostic.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés.
Mécanisme D'action
Le mécanisme d’action de l’acide (2S)-2-(9H-fluorène-9-ylméthoxycarbonyl(15N)amino)-4-[(2-méthylpropan-2-yl)oxy]-4-oxobutanoïque implique son interaction avec des cibles moléculaires et des voies spécifiques. Le groupe fluorèneméthoxycarbonyle peut agir comme groupe protecteur, tandis que le marqueur azote-15 permet le suivi et l’analyse dans divers dosages biochimiques. Les effets du composé sont médiés par ses interactions avec les enzymes, les récepteurs et autres biomolécules.
Comparaison Avec Des Composés Similaires
Composés similaires
Acide (2S)-2-(9H-fluorène-9-ylméthoxycarbonylamino)-4-[(2-méthylpropan-2-yl)oxy]-4-oxobutanoïque : Structure similaire mais sans marqueur azote-15.
Acide (2S)-2-(9H-fluorène-9-ylméthoxycarbonyl(15N)amino)-4-oxobutanoïque : Le groupe ester tert-butylique est absent.
Unicité
La présence du marqueur azote-15 et du groupe ester tert-butylique rend l’acide (2S)-2-(9H-fluorène-9-ylméthoxycarbonyl(15N)amino)-4-[(2-méthylpropan-2-yl)oxy]-4-oxobutanoïque unique. Ces caractéristiques améliorent son utilité dans les études de marquage isotopique et fournissent des groupes fonctionnels supplémentaires pour les modifications chimiques.
Propriétés
Numéro CAS |
1217457-38-9 |
|---|---|
Formule moléculaire |
C23H25NO6 |
Poids moléculaire |
412.4 g/mol |
Nom IUPAC |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C23H25NO6/c1-23(2,3)30-20(25)12-19(21(26)27)24-22(28)29-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,24,28)(H,26,27)/t19-/m0/s1/i24+1 |
Clé InChI |
FODJWPHPWBKDON-FVCGIFTNSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)C[C@@H](C(=O)O)[15NH]C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
SMILES canonique |
CC(C)(C)OC(=O)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


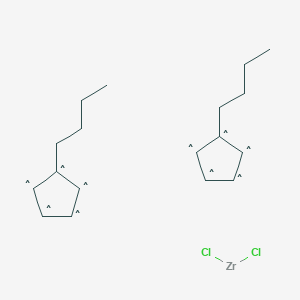
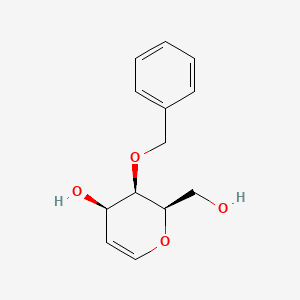



![(S)-1-[(R)-2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocenyl}ethyldi-tert](/img/structure/B12061340.png)
